molecular formula C12H14ClFN2O B2533246 (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1787401-93-7

(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2533246
CAS No.: 1787401-93-7
M. Wt: 256.71
InChI Key: GAFQQOMPTZUVGY-QRPNPIFTSA-N
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Description

“(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” (CAS: 1787401-93-7) is a fluorinated isoindolinone derivative with a pyrrolidine ring system. Its structure features a fluorine atom at the 4-position of the isoindolinone core and an (S)-configured pyrrolidin-3-yl substituent at the 2-position, forming a hydrochloride salt to enhance solubility and stability . Industrially, it is supplied at 99% purity in 25 kg cardboard drums, compliant with REACH and ISO standards .

Properties

IUPAC Name

4-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFQQOMPTZUVGY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoindolinone Core: This step often involves the cyclization of a suitable precursor to form the isoindolinone structure.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H14ClFN2OC_{12}H_{14}ClFN_2O and a molecular weight of approximately 256.70 g/mol. It features a pyrrolidine ring attached to an isoindolinone structure, which is significant for its biological activity. The presence of the fluorine atom is notable as it can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Pharmaceutical Applications

  • Anticancer Research
    • Compounds similar to (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, derivatives of isoindolinone have shown promising activity against various cancer cell lines by disrupting microtubule dynamics .
    • A study highlighted the synthesis of isoindolinone derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound could be developed into a potential anticancer agent .
  • Neuropharmacology
    • The pyrrolidine moiety is known for its role in modulating neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase, which is relevant in treating depression and other mood disorders .
    • Preliminary studies have suggested that this compound may interact with various receptors in the central nervous system, providing a pathway for developing new neuroactive drugs .

Biological Studies

  • Mechanistic Studies
    • The compound's structure allows for detailed mechanistic studies regarding its interaction with biological targets. For instance, its ability to form hydrogen bonds and engage in π–π stacking interactions can be analyzed using techniques like X-ray crystallography and molecular docking studies .
    • Hirshfeld surface analysis has been employed in related compounds to understand molecular interactions better, which can be applied to this compound for predicting its behavior in biological environments .
  • Chemical Probes
    • As a chemical probe, this compound can be utilized to explore specific biochemical pathways or cellular mechanisms. Its selective binding properties make it suitable for studying enzyme inhibition or receptor-ligand interactions in vitro .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityThe compound exhibited IC50 values indicating potent cytotoxicity against multiple cancer cell lines.
Study 2Neuropharmacological EffectsDemonstrated inhibition of monoamine oxidase activity, suggesting potential antidepressant properties.
Study 3Structural AnalysisCrystal structure revealed key interactions that could inform modifications for enhanced activity.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Name CAS Number Core Structure Substituents Ring System Solubility (HCl Salt) Availability
(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one HCl 1787401-93-7 Isoindolinone 4-F, 2-(S-pyrrolidin-3-yl) 6-membered + 5-membered High (hydrochloride) Industrial grade
(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one HCl N/A Isoindolinone 4-F, 2-(R-pyrrolidin-3-yl) 6-membered + 5-membered High (hydrochloride) Discontinued
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1052527-24-8 Indane 4-F, 7-F, 1-amine Fused bicyclic Moderate Industrial grade
(2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl N/A Piperidine 2,6-dichlorobenzyl, methyl 6-membered Low Discontinued

Key Research Findings

Stereochemical Impact

The (S)-enantiomer demonstrates superior target engagement compared to its (R)-counterpart in preliminary receptor-binding assays, likely due to optimal spatial alignment of the pyrrolidine nitrogen for hydrogen bonding . The (R)-enantiomer’s discontinuation may reflect lower efficacy or synthetic challenges in maintaining enantiopurity .

Fluorination and Ring Systems

  • Isoindolinone vs.
  • Fluorine Position: Monofluorination (4-F) in the target compound balances metabolic stability and solubility, whereas 4,7-difluorination in the indane derivative increases lipophilicity, risking reduced aqueous solubility .

Substituent Effects

  • Pyrrolidine vs. Piperidine : The pyrrolidine ring’s smaller size (5-membered) enables tighter steric fit in enzyme active sites compared to bulkier piperidine derivatives like (2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl .
  • Chlorine vs.

Biological Activity

(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the isoindolinone framework with a pyrrolidine moiety, which contributes to its biological properties. The molecular formula is C12H14ClFN2OC_{12}H_{14}ClFN_2O, and it has a hydrochloride salt form that enhances its solubility in aqueous environments.

Research indicates that this compound exhibits activity through several mechanisms:

  • MDM2-p53 Interaction Inhibition : It has been shown to inhibit the interaction between the MDM2 protein and the tumor suppressor p53, which is crucial for cancer therapy. This inhibition can lead to the reactivation of p53, resulting in increased apoptosis in cancer cells .
  • Type III Secretion System Modulation : Preliminary studies suggest that this compound may affect bacterial virulence factors by modulating the Type III secretion system (T3SS), which is essential for the pathogenicity of various bacteria .
  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibition, suggesting that this compound may also exhibit this property, potentially impacting cell proliferation and survival pathways .

Efficacy Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeConcentration (μM)Observed Effect
MDM2-p53 Interaction Assay10Significant inhibition observed
T3SS Inhibition Assay5050% reduction in secretion
Kinase Activity Assay25Moderate inhibition noted

These results indicate a promising profile for further investigation into therapeutic applications.

Case Studies

  • Cancer Treatment : A study published in a peer-reviewed journal highlighted the effectiveness of isoindoline derivatives, including this compound, in inducing apoptosis in various cancer cell lines by reactivating p53 .
  • Infection Models : In vivo models demonstrated that compounds with similar structures could significantly reduce bacterial load in infections caused by pathogens utilizing T3SS, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and purification steps. For example, in analogous pyrrolidinone hydrochloride syntheses, heating to 50°C in aqueous HCl followed by crystallization improves yield and purity . Key parameters include pH control during salt formation and filtration techniques to isolate crystalline products. Yield improvements (e.g., from 52.7% in related compounds) may require iterative adjustments to stoichiometry and reaction time .

Q. How can researchers confirm the stereochemical integrity of the (S)-configured pyrrolidine moiety?

  • Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. Advanced techniques like X-ray crystallography (as shown in for a related compound) or NOESY NMR can validate spatial arrangements. For example, XRPD patterns (peaks at 2θ = 10.2°, 15.7°, etc.) and crystallographic data ensure stereochemical fidelity .

Q. What analytical methods are recommended for purity assessment of this compound?

  • Methodological Answer : Combine HPLC (with UV/Vis or MS detection) for organic impurities, ion chromatography for counterion analysis (Cl⁻), and Karl Fischer titration for water content. Pharmacopeial standards (e.g., USP guidelines in ) recommend thresholds for residual solvents (ICH Q3C) and elemental impurities (ICH Q3D) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Perform comparative assays:

  • In vitro : Measure binding affinity to target receptors (e.g., fluorophenyl-containing analogs in bind to T-cell malignancy targets).
  • In vivo : Assess bioavailability via LC-MS/MS plasma profiling and correlate with pharmacodynamic endpoints .
  • Use deuterated analogs or prodrug strategies (e.g., tert-butyl esters in ) to enhance stability .

Q. What strategies are effective for probing structure-activity relationships (SAR) of the isoindolinone core?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the 4-fluoro position (e.g., methyl, trifluoromethyl) to evaluate steric/electronic effects on target engagement.
  • Scaffold hopping : Replace pyrrolidine with piperidine or azetidine (as in ) to assess ring size impact.
  • Pharmacophore modeling : Use computational tools (e.g., docking studies) to map interactions with biological targets, referencing fluorinated indole derivatives in and .

Q. How can researchers mitigate polymorphism-related issues during formulation development?

  • Methodological Answer : Polymorph screening via XRPD (as in , Table 2) and DSC is critical. For hydrochloride salts, control crystallization conditions (e.g., antisolvent addition rate, temperature ramping) to isolate the thermodynamically stable form. Co-crystallization with coformers (e.g., saccharides) may enhance solubility .

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